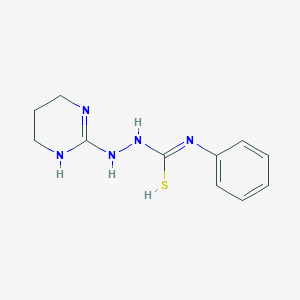![molecular formula C18H13N7OS B292887 N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea](/img/structure/B292887.png)
N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea, commonly known as IPTB, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. It is a small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Scientific Research Applications
IPTB has been extensively studied in preclinical models of various types of cancer, including lung cancer, breast cancer, and hepatocellular carcinoma. It has been shown to inhibit c-Met signaling, which is known to play a crucial role in cancer cell proliferation, survival, and metastasis. IPTB has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Mechanism of Action
IPTB inhibits c-Met signaling by binding to the ATP-binding site of the c-Met receptor tyrosine kinase. This prevents the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. IPTB also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
In addition to its anticancer effects, IPTB has also been shown to have anti-inflammatory and anti-angiogenic properties. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduces the expression of vascular endothelial growth factor, which is involved in angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of IPTB is its high selectivity for c-Met. This minimizes off-target effects and reduces the risk of toxicity. However, the low yield of the synthesis process and the limited solubility of IPTB in aqueous solutions can pose challenges for lab experiments.
Future Directions
Future research on IPTB could focus on optimizing the synthesis process to increase yield and solubility. Additionally, the combination of IPTB with other anticancer agents could be explored to enhance its efficacy. The potential use of IPTB in other diseases, such as inflammatory disorders and neurodegenerative diseases, could also be investigated. Finally, the development of IPTB as a clinical therapeutic agent could be pursued, with further studies on its safety and efficacy in humans.
Synthesis Methods
The synthesis of IPTB involves a multi-step process that starts with the preparation of 2-aminobenzimidazole. This is followed by the synthesis of 4-imino-1,3-thiazolo[5,4-d]pyrimidine, which is then reacted with 2-aminobenzimidazole to obtain IPTB. The overall yield of the synthesis process is approximately 10%.
properties
Molecular Formula |
C18H13N7OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(6-imino-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-5-yl)-3-phenylurea |
InChI |
InChI=1S/C18H13N7OS/c19-15-14-16(25-13-9-5-4-8-12(13)22-18(25)27-14)20-10-24(15)23-17(26)21-11-6-2-1-3-7-11/h1-10,19H,(H2,21,23,26) |
InChI Key |
AHGVGWZVEHFWQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN2C=NC3=C(C2=N)SC4=NC5=CC=CC=C5N34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Methyl-5-phenacyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292808.png)
![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292812.png)
![2-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292814.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![2-(4-Fluoro-benzylsulfanyl)-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B292816.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)